Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13774177
InChI: InChI=1S/C10H17NO3/c1-14-9(13)10-4-2-6-11(10)8(7-12)3-5-10/h8,12H,2-7H2,1H3
SMILES: COC(=O)C12CCCN1C(CC2)CO
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate

CAS No.:

Cat. No.: VC13774177

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate -

Specification

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name methyl 3-(hydroxymethyl)-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate
Standard InChI InChI=1S/C10H17NO3/c1-14-9(13)10-4-2-6-11(10)8(7-12)3-5-10/h8,12H,2-7H2,1H3
Standard InChI Key OPKRTCCJBWHLAU-UHFFFAOYSA-N
SMILES COC(=O)C12CCCN1C(CC2)CO
Canonical SMILES COC(=O)C12CCCN1C(CC2)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate belongs to the pyrrolizidine alkaloid family, featuring a fused bicyclic system of two five-membered rings. The core structure consists of a hexahydro-1H-pyrrolizine scaffold substituted at the 3-position with a hydroxymethyl group (-CH2OH) and at the 7a-position with a methyl ester (-COOCH3). The IUPAC name, methyl 3-(hydroxymethyl)-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate, reflects its stereochemical complexity, with the ester and hydroxymethyl groups occupying distinct spatial orientations.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
InChIKeyOPKRTCCJBWHLAU-UHFFFAOYSA-N
SMILESCOC(=O)C12CCCN1C(CC2)CO
PubChem CID118109165

The compound’s stereochemistry is critical to its reactivity, as the spatial arrangement of functional groups influences its participation in stereoselective reactions . For instance, the hydroxymethyl group’s axial or equatorial positioning modulates hydrogen-bonding interactions during nucleophilic substitutions.

Synthesis and Industrial Preparation

Process Optimization

Recent advancements emphasize solvent-free conditions and catalytic asymmetric synthesis to improve yield and enantiomeric excess. For instance, employing chiral ligands in the reduction step can achieve >90% enantioselectivity, critical for pharmaceutical applications .

Pharmaceutical Applications

Role in Drug Development

Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate is a pivotal intermediate in synthesizing:

  • Antitumor Agents: Derivatives such as N-(3-hydroxymethyl-1H-pyrrolizin-7-formyl)-L-amino acids inhibit topoisomerase II, a target in leukemia therapy.

  • Antivirals: Ester hydrolysis yields carboxylic acid analogs active against RNA viruses, including influenza and coronaviruses.

  • Antibacterials: Quaternary ammonium salts derived from the compound disrupt bacterial cell membranes, showing efficacy against Gram-positive pathogens.

Table 2: Derivative Pharmacological Profiles

Derivative ClassTarget PathwayTherapeutic Area
Amino Acid ConjugatesTopoisomerase II InhibitionOncology
Carboxylic AcidsViral Polymerase InhibitionInfectious Diseases
Quaternary Ammonium SaltsMembrane DisruptionAntibacterial Therapy

Spectroscopic Characterization

Spectral Signatures

While direct spectral data for methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate is limited, related pyrrolizines exhibit characteristic NMR and IR patterns :

  • ¹H NMR: Protons on the pyrrolizine ring resonate at δ 2.5–3.5 ppm, while the hydroxymethyl group appears as a triplet near δ 3.7 ppm.

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (O-H stretch) confirm functional groups .

Mass spectrometry (MS) of the molecular ion ([M+H]⁺ = 200.25 m/z) further validates the structure.

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